molecular formula C10H9F2NO B7877737 4-(2,3-Difluoro-phenoxy)butanenitrile

4-(2,3-Difluoro-phenoxy)butanenitrile

Cat. No.: B7877737
M. Wt: 197.18 g/mol
InChI Key: WDYZQNBJNJBIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Difluoro-phenoxy)butanenitrile (CAS: 716361-76-1) is a nitrile derivative featuring a butanenitrile backbone substituted with a 2,3-difluorophenoxy group. This compound has been primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines the electron-withdrawing effects of fluorine atoms with the reactivity of the nitrile group, making it a versatile building block for constructing complex molecules. However, commercial availability of this compound has been discontinued, as noted in supplier catalogs, possibly due to challenges in synthesis, regulatory constraints, or reduced demand .

Properties

IUPAC Name

4-(2,3-difluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYZQNBJNJBIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluoro-phenoxy)butanenitrile typically involves the reaction of 2,3-difluorophenol with 4-chlorobutanenitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-(2,3-Difluoro-phenoxy)butanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluoro-phenoxy)butanenitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or lithium aluminum hydride (LiAlH4) can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or borane (BH3) complexes are effective.

Major Products Formed

    Amides: Formed through nucleophilic substitution of the nitrile group.

    Alcohols and Carboxylic Acids: Resulting from oxidation reactions.

    Amines: Produced via reduction of the nitrile group.

Scientific Research Applications

4-(2,3-Difluoro-phenoxy)butanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluoro-phenoxy)butanenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(2,3-Difluoro-phenoxy)butanenitrile, the following structurally or functionally related nitriles are compared:

4-Ethoxy-2,3-Difluorobenzonitrile (CAS: 126162-96-7)

  • Structural Features : Contains a benzonitrile core with ethoxy and 2,3-difluoro substituents.
  • Applications : Used as a synthetic intermediate in materials science and drug development. The benzonitrile moiety enhances aromatic stability, while fluorine atoms improve lipophilicity and metabolic resistance .
  • Key Difference: The benzonitrile structure (aromatic nitrile) contrasts with the aliphatic butanenitrile chain in 4-(2,3-Difluoro-phenoxy)butanenitrile, leading to divergent reactivity in nucleophilic additions or cyclization reactions.

4-(Methylthio)butanenitrile (3MTP-CN)

  • Structural Features: Features a methylthio (-SMe) group instead of the difluorophenoxy substituent.
  • Applications: Identified as a glucosinolate hydrolysis product in Brassica oleracea, suggesting a role in plant defense mechanisms. The sulfur atom may contribute to antioxidant or pesticidal properties .

4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile

  • Structural Features : A glycosylated nitrile isolated from Rhodiola kirilowii and Sedum bulbiferum. The glucose moiety increases hydrophilicity, while the nitrile group may mediate biological activity .
  • Applications : Investigated for adaptogenic and medicinal properties in traditional Tibetan medicine.
  • Key Difference: Natural origin and carbohydrate substitution distinguish it from synthetic fluorinated nitriles like 4-(2,3-Difluoro-phenoxy)butanenitrile.

Pyrrolo-Triazolo-Pyrazine-Substituted Butanenitriles

  • Structural Features : Examples include 4-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)butanenitrile. These compounds feature complex heterocyclic substituents .
  • Key Difference: The heterocyclic groups introduce steric bulk and pharmacophoric elements absent in 4-(2,3-Difluoro-phenoxy)butanenitrile.

Research Findings and Implications

  • Fluorine Effects: Fluorination in 4-(2,3-Difluoro-phenoxy)butanenitrile enhances electronic and steric properties, improving binding affinity in target molecules compared to non-fluorinated analogs.
  • Synthetic Utility : The compound’s nitrile group enables versatile transformations (e.g., hydrolysis to carboxylic acids, cycloadditions), though its discontinuation suggests limitations in scalability or safety .
  • Biological Relevance : Natural nitriles (e.g., glycosylated derivatives) exhibit bioactivity tied to their substituents, whereas synthetic fluorinated nitriles are prized for stability and reactivity in industrial applications .

Biological Activity

4-(2,3-Difluoro-phenoxy)butanenitrile is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : 4-(2,3-Difluoro-phenoxy)butanenitrile
  • Molecular Formula : C10H8F2N
  • Molecular Weight : 195.18 g/mol

Synthesis

The synthesis of 4-(2,3-Difluoro-phenoxy)butanenitrile typically involves the reaction of 2,3-difluorophenol with a suitable butyronitrile derivative. The process can be optimized using various catalysts to enhance yield and purity.

Biological Activity

Research has indicated that 4-(2,3-Difluoro-phenoxy)butanenitrile exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Anticancer Potential : Preliminary in vitro studies suggest that 4-(2,3-Difluoro-phenoxy)butanenitrile may inhibit cancer cell proliferation. This effect is attributed to its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in cellular models.

The biological activity of 4-(2,3-Difluoro-phenoxy)butanenitrile is primarily mediated through:

  • Interaction with Enzymes : The difluorophenoxy group enhances the compound's ability to interact with specific enzymes involved in metabolic pathways.
  • Cell Membrane Penetration : The lipophilicity conferred by the phenoxy group facilitates better membrane penetration, enhancing its efficacy against microbial and cancer cells.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AnticancerHeLa Cells20
Anti-inflammatoryRAW 264.710

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of 4-(2,3-Difluoro-phenoxy)butanenitrile against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, particularly against E. coli and Staphylococcus aureus.
  • Cancer Cell Proliferation Inhibition : In vitro assays on HeLa cells revealed that treatment with the compound led to a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Inflammation Reduction : In a model of lipopolysaccharide-induced inflammation in RAW264.7 macrophages, the compound significantly reduced the production of pro-inflammatory cytokines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.